
benzenamine, N,N-didodecyl-4-(phenylethynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N,N-didodecyl-4-(phenylethynyl)- is a chemical compound known for its unique structure and properties It consists of a benzenamine core with two dodecyl groups and a phenylethynyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenamine, N,N-didodecyl-4-(phenylethynyl)- typically involves a multi-step process. One common method includes the alkylation of benzenamine with dodecyl bromide to introduce the dodecyl groups. This is followed by a Sonogashira coupling reaction to attach the phenylethynyl group. The reaction conditions often involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
Industrial production of benzenamine, N,N-didodecyl-4-(phenylethynyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of solvents, temperature control, and purification methods are crucial factors in the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, N,N-didodecyl-4-(phenylethynyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the phenylethynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
Benzenamine, N,N-didodecyl-4-(phenylethynyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of cell membrane interactions due to its amphiphilic nature.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of benzenamine, N,N-didodecyl-4-(phenylethynyl)- involves its interaction with molecular targets such as enzymes and receptors. The phenylethynyl group can participate in π-π interactions, while the dodecyl groups enhance the compound’s hydrophobicity, facilitating its incorporation into lipid membranes. These interactions can modulate various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diphenyl-4-(phenylethynyl)aniline: This compound has a similar structure but with diphenyl groups instead of dodecyl groups.
9-(4-Phenylethynyl)-anthracene: Another compound with a phenylethynyl group, used in photophysical studies.
Uniqueness
Benzenamine, N,N-didodecyl-4-(phenylethynyl)- is unique due to its combination of hydrophobic dodecyl groups and a reactive phenylethynyl group. This combination imparts distinct physical and chemical properties, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
686721-59-5 |
|---|---|
Formule moléculaire |
C38H59N |
Poids moléculaire |
529.9 g/mol |
Nom IUPAC |
N,N-didodecyl-4-(2-phenylethynyl)aniline |
InChI |
InChI=1S/C38H59N/c1-3-5-7-9-11-13-15-17-19-24-34-39(35-25-20-18-16-14-12-10-8-6-4-2)38-32-30-37(31-33-38)29-28-36-26-22-21-23-27-36/h21-23,26-27,30-33H,3-20,24-25,34-35H2,1-2H3 |
Clé InChI |
NVMWERZGKIUFHI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN(CCCCCCCCCCCC)C1=CC=C(C=C1)C#CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



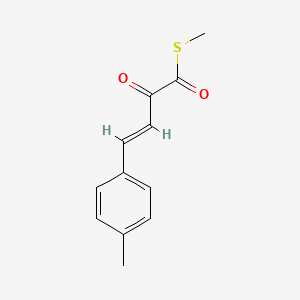
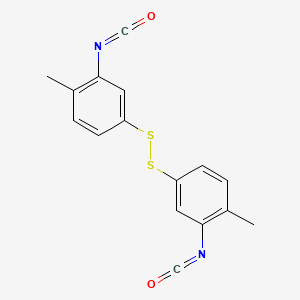

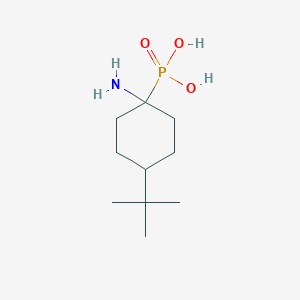
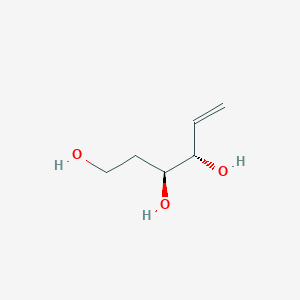
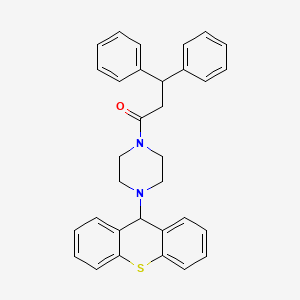
![((6R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-6-YL)methanol](/img/structure/B12521537.png)
![S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine](/img/structure/B12521541.png)
![1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[3-(propan-2-yl)benzene]](/img/structure/B12521546.png)
![7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B12521550.png)

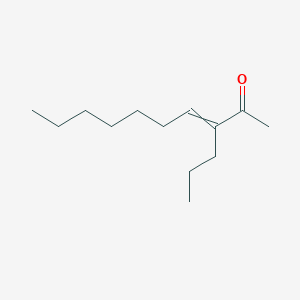
![4-[(2R)-2-Aminopropyl]aniline](/img/structure/B12521561.png)
